molecular formula C8H11Cl6O5P B12557043 Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester CAS No. 187099-13-4

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester

Cat. No.: B12557043
CAS No.: 187099-13-4
M. Wt: 430.9 g/mol
InChI Key: VCVATLIUTMJMTH-UHFFFAOYSA-N
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Description

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is a chemical compound characterized by its unique structure, which includes both acetic acid and phosphinyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester typically involves the reaction of acetic acid with bis(2,2,2-trichloroethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide as catalysts.

    Substitution: Common nucleophiles include amines and thiols, often under mild conditions to prevent decomposition.

Major Products Formed

    Hydrolysis: Acetic acid and 2,2,2-trichloroethanol.

    Substitution: Products vary depending on the nucleophile used, but generally include substituted phosphinyl esters.

Scientific Research Applications

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphinyl-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester: Similar structure but with trifluoroethoxy groups instead of trichloroethoxy groups.

    Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-, 1,1-dimethylethyl ester: Contains a dimethylethyl ester group instead of an ethyl ester group.

Uniqueness

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is unique due to the presence of trichloroethoxy groups, which impart distinct chemical properties such as increased reactivity and potential biological activity compared to its trifluoroethoxy counterparts.

Properties

CAS No.

187099-13-4

Molecular Formula

C8H11Cl6O5P

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 2-[bis(2,2,2-trichloroethoxy)phosphoryl]acetate

InChI

InChI=1S/C8H11Cl6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3

InChI Key

VCVATLIUTMJMTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl

Origin of Product

United States

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